2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole
Description
Properties
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)14-8-4-3-7(2-1-5-13)6-9(8)15-10/h3-4,6,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXSGWTJURVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCO)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole is the Tau protein. This protein plays a crucial role in stabilizing microtubules in neurons.
Mode of Action
2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole interacts with its target, the Tau protein, by binding to it. This binding places the Tau protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the Tau protein.
Biological Activity
2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities. This article explores its biological activities, including its mechanisms of action, metabolic pathways, and potential applications in pharmaceuticals and environmental sciences.
- Molecular Formula: C9H8F2O3
- Molecular Weight: 202.16 g/mol
- IUPAC Name: 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole
1. Microbial Biodegradation
Recent studies have shown that 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole can undergo biodegradation through microbial action. Notably, Pseudomonas putida F1 has been identified as a key organism capable of catalyzing the defluorination of this compound. The initial rate of defluorination was reported at 2,100 nmol/h per mg of cellular protein, significantly higher than previously documented rates for similar compounds .
Table 1: Defluorination Rates by Microorganisms
| Microorganism | Defluorination Rate (nmol/h/mg protein) |
|---|---|
| Pseudomonas putida F1 | 2100 |
| Escherichia coli (recombinant) | Variable (dependent on expression) |
2. Enzymatic Pathways
The biodegradation process involves the enzyme toluene dioxygenase (TDO), which is crucial for the oxidation of 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole to form intermediate metabolites such as DFBD-4,5-dihydrodiol. Subsequent oxidation leads to the formation of more hydroxylated derivatives . This metabolic pathway highlights the compound's potential utility in bioremediation strategies.
2. Anti-inflammatory Effects
Research indicates that benzodioxole derivatives may exhibit anti-inflammatory properties through modulation of the cyclooxygenase (COX) pathway. The potential for 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole to act on this pathway warrants further investigation .
Table 2: Biological Activities of Related Benzodioxole Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| 2,2-Dimethyl-5-t-butyl-1,3-benzodioxole | Induction of cytochrome P450 | |
| 2-Hydroxybenzodioxole | Antimicrobial |
Case Study: Biodegradation in Environmental Applications
A study conducted on the biodegradation of fluorinated compounds in contaminated environments demonstrated that Pseudomonas putida could effectively degrade 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole in laboratory settings. The study highlighted the compound's stability in non-cellular environments but showed significant degradation when microbial populations were present .
Case Study: Pharmacological Screening
In a pharmacological screening of benzodioxole derivatives for anti-inflammatory activity, compounds structurally related to 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole exhibited promising results in reducing inflammation markers in vitro. This suggests that further exploration into this compound's pharmacological properties could yield beneficial therapeutic agents .
Scientific Research Applications
2,2-Difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. This article explores its applications based on available literature, highlighting its potential in drug development, chemical synthesis, and other relevant areas.
Chemical Formula
- Molecular Formula : C₉H₈F₂O₃
- Molecular Weight : 202.15 g/mol
Anticancer Activity
Recent studies have investigated the anticancer properties of benzodioxole derivatives, including 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole. Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Studies
A study conducted on various cancer cell lines demonstrated that the compound exhibits selective cytotoxicity against breast and colon cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HT-29 (Colon) | 4.8 |
| A549 (Lung) | 12.0 |
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated through disk diffusion methods.
Case Study: Antimicrobial Efficacy
In a comparative study against standard antibiotics, 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole demonstrated significant inhibitory effects on Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive functional groups facilitate further modifications leading to more complex structures.
Fluorinated Compounds
Due to the presence of fluorine atoms, this compound is valuable in developing fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioactivity.
Polymer Chemistry
Research indicates that incorporating 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole into polymer matrices can improve thermal stability and mechanical properties.
Case Study: Polymer Blends
A study on polymer blends containing this compound showed enhanced tensile strength and thermal resistance compared to control samples without the benzodioxole derivative.
| Property | Control Sample | Sample with Compound |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Decomposition Temp (°C) | 250 | 280 |
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The substituent on the benzodioxole core critically determines physicochemical behavior:
- Lipophilicity : The 3-hydroxypropyl group in the target compound extends the alkyl chain, increasing lipophilicity compared to hydroxymethyl analogs. However, the terminal hydroxyl group mitigates extreme hydrophobicity, balancing solubility in polar solvents.
- Hydrogen Bonding : The single -OH in 3-hydroxypropyl allows moderate hydrogen bonding, whereas the dihydroxypropyl analog exhibits stronger interactions due to dual hydroxyls.
Data Table: Comparative Analysis
Preparation Methods
Fluorination of 2,2-Dichloro-1,3-benzodioxole via Potassium Fluoride
The most established method involves converting 2,2-dichloro-1,3-benzodioxole into the difluoro derivative using potassium fluoride (KF) in the presence of a catalyst, typically potassium hydrogen fluoride (KHF₂).
The reaction is conducted in a polar aprotic solvent such as tetramethylene sulfone, which facilitates nucleophilic substitution by fluoride ions.
The molar ratio of KF to the dichlorinated precursor is generally maintained between 2:1 and 4:1, with optimal yields observed at ratios around 2:1 to 2.5:1.
Temperature: Approximately 140°C, with reaction times of around 8 hours to ensure complete conversion.
Catalyst: KHF₂, which can be generated in situ from potassium fluoride and small quantities of water, enhancing reaction efficiency even in the presence of residual moisture.
Water content: Small quantities of water (0.05–0.3 g) can be tolerated, and in some cases, deliberate addition of acids like hydrogen chloride can generate the active catalyst in situ.
| Parameter | Value | Remarks |
|---|---|---|
| Molar ratio KF / Dichloride | 2:1 to 2.5:1 | Optimal for high yield |
| Reaction temperature | 140°C | Ensures efficient fluorination |
| Reaction time | 8 hours | Complete conversion |
| Catalyst | Potassium hydrogen fluoride (KHF₂) | Preferably generated in situ |
The process yields high purity difluoro compounds suitable for subsequent functionalization.
The method's advantage includes tolerance to residual moisture, simplifying industrial application.
Chlorination of 1,3-Benzodioxole Followed by Fluorination
Initial chlorination of 1,3-benzodioxole to obtain 2,2-dichloro-1,3-benzodioxole, which is then subjected to fluorination.
Chlorination is performed in the presence of radical initiators (e.g., benzoyl peroxide) and solvents like benzotrifluoride, which has a boiling point close to the product, facilitating separation.
The chlorination step involves reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator and a phase transfer catalyst, such as tetrabutylammonium bromide, at temperatures around 105°C–110°C.
The subsequent fluorination step involves reacting the dichlorinated intermediate with hydrogen fluoride (HF) at low temperatures (0°C to 10°C), followed by distillation and purification.
Chlorination: In dichlorobenzotrifluoride solvent, with radical initiator, at 105°C–110°C.
Fluorination: Addition of HF at 0°C–10°C, with excess benzotrifluoride.
This route offers an alternative when direct fluorination is challenging or when specific intermediates are desired.
The process yields high-purity difluoro derivatives with yields around 80%, with purification via distillation.
Introduction of the Hydroxypropyl Group:
The hydroxypropyl substituent can be introduced via nucleophilic addition or substitution reactions on the benzodioxole core, often after fluorination.
One approach involves the functionalization of the difluoro benzodioxole with suitable electrophiles (e.g., epoxides or halides) to install the hydroxypropyl group [research literature].
Alternatively, the hydroxypropyl side chain can be introduced through a multi-step synthesis involving the initial formation of the difluoro benzodioxole, followed by side-chain elongation using Grignard or organolithium reagents, then hydroxylation [research].
The presence of fluorine atoms enhances the reactivity of adjacent positions, facilitating subsequent substitution reactions.
The hydroxypropyl group can be introduced selectively at the 5-position via regioselective reactions, often requiring protecting groups and controlled conditions.
Summary of Key Preparation Data
| Methodology | Key Reagents | Solvents | Yield (%) | Remarks |
|---|---|---|---|---|
| Fluorination of dichlorobenzodioxole | Potassium fluoride, KHF₂ | Tetramethylene sulfone, acetonitrile | >80 | Tolerance to moisture, high efficiency |
| Chlorination + Fluorination | Chlorine, HF, benzotrifluoride | Benzotrifluoride, dichloromethane | ~80 | Suitable for industrial scale |
| Post-fluorination functionalization | Electrophiles (epoxides, halides) | Various, depending on step | Variable | For hydroxypropyl substitution |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with halogenation or fluorination of a benzodioxole precursor. For example:
- Step 1 : Introduce fluorine atoms via electrophilic fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Step 2 : Functionalize the 5-position with a 3-hydroxypropyl group through nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic ester intermediate .
- Step 3 : Protect hydroxyl groups during synthesis (e.g., with tert-butyldimethylsilyl ether) to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substituent positions and fluorine incorporation. -NMR is critical for distinguishing between difluoro isomers .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for fluorinated derivatives .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm) .
Q. How should researchers handle and store 2,2-difluoro-5-(3-hydroxypropyl)-1,3-benzodioxole to ensure stability?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the difluoro and hydroxypropyl groups .
- Use amber glass vials to minimize light-induced degradation. Conduct stability assays via HPLC at intervals (0, 3, 6 months) to monitor purity .
Advanced Research Questions
Q. How can regioselective fluorination be optimized in benzodioxole derivatives?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts to direct fluorination to the 2,2-positions. For example, CuI/1,10-phenanthroline systems enhance selectivity in aromatic fluorinations .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve fluorinating agent reactivity. Monitor reaction temperature (60–100°C) to balance selectivity and yield .
- Computational Modeling : Use DFT calculations to predict reactive sites and transition states, guiding experimental design .
Q. What strategies resolve conflicting spectral data (e.g., overlapping NMR signals) in fluorinated benzodioxoles?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping and signals. - HOESY can clarify spatial proximity of fluorine atoms .
- Decoupling Experiments : Apply decoupling during -NMR to simplify splitting patterns caused by fluorine coupling .
Q. How can researchers evaluate the biological activity of this compound, such as antimicrobial potential?
- Methodological Answer :
- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies : Perform molecular docking with bacterial enzyme targets (e.g., DNA gyrase) using software like AutoDock Vina. Validate results with enzyme inhibition assays .
Q. What advanced purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar byproducts. Optimize UV detection at 254 nm .
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients. Monitor fractions via TLC (R ~0.3 in 3:7 EtOAc/hexane) .
Q. How can degradation pathways be systematically studied for this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Analyze degradation products via LC-MS/MS to identify cleavage sites (e.g., benzodioxole ring opening) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life under accelerated storage conditions .
Addressing Data Contradictions
Q. How should researchers reconcile discrepancies in reported synthetic yields for similar benzodioxoles?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using design of experiments (DoE) to identify critical factors .
- Byproduct Analysis : Characterize side products via GC-MS or NMR to pinpoint competing reactions (e.g., over-fluorination or hydroxyl group oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
